molecular formula C13H15N5OS B304501 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

Katalognummer B304501
Molekulargewicht: 289.36 g/mol
InChI-Schlüssel: ZJWVCMPZFRRRJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, induction of apoptosis and cell cycle arrest, and modulation of gene expression. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for use in lab experiments, including its stability, high purity, and ease of synthesis. However, the compound also has limitations, including its limited solubility in certain solvents and its potential toxicity.

Zukünftige Richtungen

There are several future directions for research on 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile. Some of these include:
1. Further investigation of the mechanism of action of the compound to better understand its effects on cells and tissues.
2. Exploration of the compound's potential as an anticancer agent in vivo.
3. Synthesis of new derivatives of the compound with improved properties for various applications.
4. Development of new analytical methods for the determination of the compound and its derivatives.
5. Investigation of the compound's potential as a building block for the synthesis of new materials with interesting properties.
Conclusion:
In conclusion, 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile is a chemical compound that has potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects. Further research is needed to fully understand the potential of the compound and its derivatives for various applications.

Synthesemethoden

The synthesis of 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate in the presence of sulfur and sodium hydroxide. The reaction yields the compound in good yield and purity. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, the compound has been used as a building block for the synthesis of new materials with interesting properties. In analytical chemistry, the compound has been used as a reagent for the determination of various analytes.

Eigenschaften

Produktname

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

Molekularformel

C13H15N5OS

Molekulargewicht

289.36 g/mol

IUPAC-Name

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

InChI

InChI=1S/C13H15N5OS/c1-2-19-11-6-4-10(5-7-11)12-16-17-13(20)18(12)15-9-3-8-14/h4-7,15H,2-3,9H2,1H3,(H,17,20)

InChI-Schlüssel

ZJWVCMPZFRRRJY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.